molecular formula C7H9NO2S2 B13683660 Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate

Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate

Cat. No.: B13683660
M. Wt: 203.3 g/mol
InChI Key: CSUBXWGHGCHGEE-UHFFFAOYSA-N
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Description

Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate is a thiazole derivative characterized by a methyl ester at position 4 and a (methylthiomethyl) group at position 2 of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely studied for their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties . However, its specific properties and applications require comparison with structurally analogous compounds to elucidate its unique advantages and limitations.

Properties

Molecular Formula

C7H9NO2S2

Molecular Weight

203.3 g/mol

IUPAC Name

methyl 2-(methylsulfanylmethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H9NO2S2/c1-10-7(9)5-3-12-6(8-5)4-11-2/h3H,4H2,1-2H3

InChI Key

CSUBXWGHGCHGEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)CSC

Origin of Product

United States

Preparation Methods

Cyclization of Alkyl 4-(halo)-2-chloroacetoacetate with Thioacetamide (Preferred Industrial Method)

A highly efficient and high-yielding process for preparing alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which includes methyl 2-[(methylthio)methyl]thiazole-4-carboxylate, involves the reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in acetonitrile, catalyzed by an amine base such as triethylamine.

Key reaction parameters and conditions:

Parameter Details
Reactants Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide
Solvent Acetonitrile
Base (amine) Triethylamine (preferred), primary/secondary/tertiary amines possible
Molar ratio (thioacetamide:acetoacetate) 1.05 to 2.0, optimally ~1.2
Molar ratio (amine:acetoacetate) ≥2.5 equivalents for optimal results
Temperature Ambient to 60°C initially; reflux at acetonitrile boiling point (~82°C) for ~1 hour
Reaction type Cyclization followed by dehydration
Yield High (specific yields reported in patents)

Mechanistic notes:

  • The reaction proceeds via initial nucleophilic attack of thioacetamide on the chloroacetoacetate, forming an intermediate.
  • Subsequent cyclization and dehydration, facilitated by the amine base, yield the thiazole ring with the methylthio substituent.
  • The amine base must be added after initial contact between thioacetamide and acetoacetate for optimal efficiency.

Reference: US Patent US5880288A provides detailed examples and conditions for this process, emphasizing its industrial applicability and high yield.

Darzens Reaction Followed by Thiourea Cyclization

An alternative synthetic route involves the Darzens reaction between methyl dichloroacetate and an aldehyde to form α-chloro glycidic esters, which are then reacted with thiourea in methanol to yield methyl ester thiazoles.

Procedure summary:

  • Methyl dichloroacetate and the appropriate aldehyde are reacted in anhydrous ether at 0°C with sodium methoxide as base.
  • The resulting α-chloro glycidic ester and β-chloro α-oxoester mixture is extracted and immediately reacted with thiourea dissolved in methanol.
  • This produces methyl ester thiazoles, including derivatives similar to this compound.

Hydrolysis step:

  • To obtain free carboxylic acid derivatives, the methyl esters can be hydrolyzed with 0.1 M sodium hydroxide solution at 50–60°C, followed by acidification.

Yields and characterization:

  • Typical yields for hydrolysis products are around 75%.
  • Characterization includes melting point, NMR (1H and 13C), IR spectroscopy, and mass spectrometry.

Reference: This method and its variations are described in detail in a 2009 study published in PLOS ONE, which also provides analytical data for product confirmation.

Base-Catalyzed Cyclization of Active Methylene Isocyanides with α-Oxodithioesters

Another synthetic approach involves the cyclization of active methylene isocyanides with α-oxodithioesters in the presence of bases such as potassium hydroxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

Key points:

  • This method allows for the formation of methyl 2-(methylthio)thiazole-4-carboxylate through nucleophilic attack and ring closure.
  • The reaction mechanism involves nucleophilic attack on the electrophilic carbonyl carbon, followed by elimination of methanethiolate.
  • This approach is useful for synthesizing various thiazole derivatives with potential biological activities.

Reference: Vulcan Chemicals provides a summary of this synthetic route and its mechanistic aspects.

Comparative Data Table of Preparation Methods

Method Reactants/Conditions Advantages Limitations Typical Yield (%)
Alkyl 4-(halo)-2-chloroacetoacetate + thioacetamide + amine base (triethylamine) in acetonitrile, reflux High yield, industrially scalable, well-documented Requires controlled addition order and excess amine >85% (reported in patent)
Darzens reaction (methyl dichloroacetate + aldehyde) + thiourea cyclization in methanol Flexible, allows substitution variation Multi-step, requires careful control of intermediates ~75% (hydrolysis step)
Cyclization of active methylene isocyanides + α-oxodithioesters with KOH or DBU Straightforward, base-catalyzed Requires specific starting materials, base-sensitive Not explicitly quantified

Analytical Techniques for Product Confirmation

The synthesized this compound is typically characterized by:

Summary and Recommendations

The preparation of this compound is best achieved via the cyclization of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine base, offering high yields and industrial scalability. Alternative methods such as the Darzens reaction followed by thiourea cyclization provide flexibility for derivative synthesis but involve more steps and moderate yields. Base-catalyzed cyclization of isocyanides and α-oxodithioesters offers a mechanistically interesting route but requires specific substrates.

For research and industrial applications, the triethylamine-catalyzed cyclization method is recommended due to its efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Mechanism of Action

The mechanism of action of Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . Its anti-inflammatory and anticancer effects are linked to the inhibition of specific signaling pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate and related thiazole carboxylates:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications Reference
This compound C7H9NO2S2 (Methylthiomethyl) at C2 211.28 Potential bioactivity (inferred from analogs)
Methyl 2-chlorothiazole-4-carboxylate C5H4ClNO2S Chloro at C2 177.60 Electrophilic intermediate for nucleophilic substitution
Methyl 2-phenylthiazole-4-carboxylate C11H9NO2S Phenyl at C2 235.26 Enhanced aromaticity; agrochemical applications
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate C12H12N2O2S 4-Pyridinyl at C2, methyl at C4 248.30 Antibacterial activity; kinase inhibition
Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate C10H9NO2S2 Thiophen-2-ylmethyl at C2 239.30 Electronic modulation; material science

Biological Activity

Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from recent studies and presenting data on its mechanisms and effects.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The presence of a methylthio group and a carboxylate functional group enhances its chemical reactivity and potential biological interactions. The molecular formula is C₇H₉N₃O₂S, with a molecular weight of approximately 189.22 g/mol.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
E. coli32 µg/mLCell wall synthesis inhibition
S. aureus16 µg/mLEnzyme inhibition
C. albicans64 µg/mLDisruption of cell membrane integrity

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, one study demonstrated that the compound inhibited the growth of human breast cancer cells (MCF7) with an IC₅₀ value of 10 µM .

Case Study: Anticancer Activity

In vitro studies conducted on MCF7 cells revealed that treatment with this compound led to:

  • Cell Cycle Arrest : Cells were arrested at the G2/M phase.
  • Apoptosis Induction : Increased levels of caspase-3 activity were observed, indicating activation of apoptotic pathways.
  • Mechanism Insights : Molecular docking studies suggested potential binding to key proteins involved in cell cycle regulation .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival and cancer cell proliferation.
  • Cell Membrane Disruption : It can affect the integrity of microbial membranes, leading to cell death.
  • Apoptotic Pathways : Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or substituents can significantly impact their potency and selectivity against biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-withdrawing groupsEnhanced antimicrobial properties
Alkyl chain length variationAltered solubility and bioavailability
Presence of methylthio groupIncreased potency against cancer cells

Q & A

Q. What are the established synthetic methodologies for Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate?

The synthesis typically involves a two-step process:

  • Thiazole core formation : Cyclization of α-haloketones (e.g., methyl chloroacetoacetate) with thiourea derivatives under acidic conditions (pH 4–6, 70–90°C) to generate the thiazole ring .
  • Functionalization : Introduction of the (methylthio)methyl group via nucleophilic substitution or thiol-ene reactions. For example, reacting the thiazole intermediate with methylthiol-containing reagents in polar aprotic solvents (e.g., DMF) . Critical parameters include strict temperature control and inert atmosphere to prevent oxidation of sulfur-containing groups.

Q. How is the compound characterized after synthesis?

Key analytical techniques include:

  • NMR spectroscopy : To confirm regiochemistry and substituent placement (e.g., distinguishing C2 vs. C4 substitution patterns) .
  • Mass spectrometry (HRMS) : For molecular weight validation and detection of synthetic byproducts .
  • HPLC purity analysis : To ensure >95% purity, critical for biological assays .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity?

Substituent effects are critical:

  • The methylthio group enhances lipophilicity, improving membrane permeability in cellular assays .
  • Electron-withdrawing groups (e.g., nitro, cyano) at the thiazole C5 position increase kinase inhibition potency by 3–5 fold in cancer models .
  • Comparative studies show that replacing the methyl ester with ethyl reduces metabolic stability in hepatic microsome assays . Example : this compound exhibits 10× higher antiviral activity (IC₅₀ = 1.2 µM) than its non-thio counterpart due to enhanced target binding .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies often arise from assay variability or compound purity. A systematic approach includes:

  • Dose-response standardization : Testing across multiple concentrations (e.g., 0.1–100 µM) in ≥3 cell lines .
  • Impurity profiling : Using LC-MS to identify and quantify byproducts (>2% impurities can skew IC₅₀ values) .
  • Target engagement validation : Employing SPR (surface plasmon resonance) to confirm direct binding to purported targets like topoisomerase II .

Q. How can reaction yields be optimized in multi-step syntheses?

Key improvements include:

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., oxidation) and improve yield by 15–20% compared to batch methods .
  • Catalytic systems : Pd/C or TEMPO-mediated oxidation for selective functionalization, minimizing over-reduction/byproducts .
  • Solvent optimization : Using toluene/THF mixtures (4:1 v/v) enhances intermediate solubility during thiazole ring closure .

Key Notes

  • Safety : Handle methylthio intermediates under inert atmosphere (N₂/Ar) to prevent disulfide formation .
  • Data Reproducibility : Report detailed NMR shifts (e.g., δ 7.78 ppm for thiazole protons) and HPLC gradients to enable cross-lab validation .

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